6-fluorospiro[3.3]heptane-2-carbaldehyde
Description
6-Fluorospiro[3.3]heptane-2-carbaldehyde is a bicyclic organic compound featuring a spiro[3.3]heptane core with a fluorine atom at position 6 and an aldehyde group at position 2. Its molecular formula is inferred as C₈H₉FO (based on structural analogs), with a molecular weight of approximately 140.16 g/mol (calculated). The compound’s CAS registry number is 1375472-29-9 .
The spiro[3.3]heptane scaffold imparts rigidity, while the fluorine atom enhances lipophilicity and metabolic stability. The aldehyde group enables diverse derivatization, making the compound valuable in pharmaceutical synthesis and materials science.
Properties
CAS No. |
2715119-95-0 |
|---|---|
Molecular Formula |
C8H11FO |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorospiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the aldehyde group. One common method involves the cyclization of a suitable precursor, such as a fluorinated ketone, under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation of the resulting intermediate can introduce the aldehyde functionality .
Industrial Production Methods
While specific industrial production methods for 6-fluorospiro[3This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-fluorospiro[3.3]heptane-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 6-fluorospiro[3.3]heptane-2-carboxylic acid
Reduction: 6-fluorospiro[3.3]heptane-2-methanol
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used
Scientific Research Applications
6-fluorospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-fluorospiro[3.3]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-fluorospiro[3.3]heptane-2-carbaldehyde with structurally related spiro compounds, highlighting key differences in substituents and properties:
Key Findings from Comparative Studies
Fluorination Effects: The monofluoro derivative exhibits moderate lipophilicity, while the 6,6-difluoro analog (C₈H₁₀F₂O) shows enhanced metabolic stability due to increased electronegativity . Trifluoromethyl-substituted analogs (e.g., CID 135396748) demonstrate strong electron-withdrawing effects, lowering pKa values of adjacent carboxylic acids and enhancing binding to biological targets .
Functional Group Reactivity :
- Aldehyde-containing compounds (e.g., this compound) are versatile intermediates for nucleophilic additions (e.g., forming imines or hydrazones) .
- Ketone-containing derivatives (e.g., 6-oxospiro[3.3]heptane-2-carboxylic acid) undergo condensation reactions to form heterocyclic scaffolds .
Applications in Drug Discovery :
- Spiro compounds with BOC-protected amines (e.g., 1087798-38-6) are critical in peptide synthesis, enabling controlled deprotection for prodrug activation .
- Fluorinated spiro compounds are explored as aldose reductase inhibitors, leveraging fluorine’s ability to enhance target affinity and selectivity .
Research Implications and Challenges
- Synthetic Challenges : Fluorination at spiro positions often requires specialized reagents (e.g., Selectfluor®) to achieve regioselectivity .
- Biological Activity : The trifluoromethyl group in CID 135396748 improves pharmacokinetic profiles but may introduce toxicity risks due to bioaccumulation .
- Unresolved Data : Exact molecular weights and synthetic yields for some analogs (e.g., 6-oxospiro[3.3]heptane-2-carboxylic acid) remain underreported, necessitating further study .
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